2-Ethyl-6-nitroquinolin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112182-48-6 |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-ethyl-6-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10N2O3/c1-2-7-5-11(14)9-6-8(13(15)16)3-4-10(9)12-7/h3-6H,2H2,1H3,(H,12,14) |
InChI Key |
VGEGFHWVTAAKFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 6 Nitroquinolin 4 1h One and Analogues
General Approaches for Quinolone Ring System Construction
The formation of the quinolin-4(1H)-one skeleton is a foundational step in the synthesis of the target compound. Several named reactions are pivotal for this transformation, primarily involving the cyclization of aniline (B41778) derivatives. mdpi.comnih.gov
Conrad-Limpach Synthesis : This is one of the most widely used methods for preparing 2-alkyl-4(1H)-quinolones. uni-konstanz.dewikipedia.org The synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.org The reaction proceeds through a Schiff base intermediate which, upon heating at high temperatures (often 200–250 °C), undergoes thermal cyclization. mdpi.comwikipedia.org The use of high-boiling inert solvents like Dowtherm A or diphenyl ether can significantly improve reaction yields. mdpi.com
Gould-Jacobs Reaction : This method is also a cornerstone in quinoline (B57606) synthesis. mdpi.comwikipedia.org It begins with the reaction of an aniline or its derivative with an alkoxymethylenemalonate ester. wikipedia.org The resulting intermediate is then cyclized via heating to form a 4-hydroxyquinoline-3-carboxylate ester, which exists predominantly in the 4-oxo tautomeric form. wikipedia.orgyoutube.com Subsequent hydrolysis and decarboxylation yield the desired quinolin-4-one core. mdpi.com This reaction is particularly effective for anilines bearing electron-donating groups. wikipedia.org
Camps Cyclization : This reaction provides another route to quinolin-4-ones through the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com The choice of substrate and reaction conditions determines whether a quinolin-4-one or a quinolin-2-one is formed. mdpi.com
A comparison of the primary starting materials for these key reactions is presented below.
| Synthesis Method | Aniline Derivative | Carbonyl Component | Resulting Intermediate |
| Conrad-Limpach | Substituted Aniline | β-Ketoester | Schiff Base (β-Anilinoacrylate) |
| Gould-Jacobs | Substituted Aniline | Alkoxymethylenemalonate | Anilidomethylenemalonate |
| Camps Cyclization | N/A (uses N-(2-acylaryl)amide) | N/A (intramolecular) | N-(2-acylaryl)amide |
Regioselective Nitration Strategies for Nitroquinolinone Synthesis
The introduction of a nitro group at the C6-position is a critical step that imparts specific electronic properties to the final molecule. This can be achieved either by nitrating a pre-formed quinolone ring or by using a nitrated starting material.
Direct Nitration of Quinolin-2(1H)-one Derivatives
Direct electrophilic nitration of the quinolinone ring system is a common strategy. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring. For quinolinone systems, nitration often occurs on the benzene (B151609) ring portion of the heterocycle. Studies on the nitration of similar heterocyclic systems, like tetrahydroquinolines, have shown that a mixture of isomers can be formed. researchgate.net However, by carefully selecting the nitrating agent (e.g., KNO₃/H₂SO₄) and controlling reaction conditions such as temperature, the regioselectivity can be influenced to favor substitution at the 6-position. researchgate.netnih.gov The use of different nitrating agents like tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA) can lead to exclusive nitration at other positions, highlighting the importance of the chosen reagent. nih.gov
Synthesis from Nitrated Precursors
A more direct and often higher-yielding approach to ensure the C6-nitro substitution is to begin the synthesis with a pre-nitrated starting material. Using p-nitroaniline as the aniline component in either the Conrad-Limpach or Gould-Jacobs reaction directly places the nitro group at the desired position on the resulting quinolone ring. youtube.com This method avoids the potential for isomeric mixtures and harsh nitrating conditions on the final heterocyclic system. The synthesis of p-nitroaniline itself is a standard laboratory procedure, typically involving the nitration of acetanilide (B955) followed by hydrolysis of the acetyl group. youtube.com
Introduction of the Ethyl Moiety at the 2-Position
The ethyl group at the C2-position of the quinolone ring is introduced through the selection of the β-ketoester in the Conrad-Limpach synthesis. uni-konstanz.de To obtain a 2-ethyl substituent, the required starting material is an ethyl β-ketoester with a propyl backbone, such as ethyl 3-oxopentanoate (B1256331) (also known as ethyl propionylacetate).
The reaction involves the condensation of the aniline's amino group with the ketone carbonyl of the β-ketoester, followed by cyclization to form the 2-ethyl-4-hydroxyquinoline product. uni-konstanz.dewikipedia.org
| β-Ketoester | Resulting C2-Substituent |
| Ethyl acetoacetate | Methyl |
| Ethyl 3-oxopentanoate | Ethyl |
| Ethyl 3-oxohexanoate | Propyl |
Synthetic Routes to 4(1H)-one Derivatives from Precursors
The key step in forming the 4(1H)-one derivative from the acyclic precursor, such as the β-anilinoacrylate intermediate from the Conrad-Limpach pathway, is a high-temperature thermal cyclization. mdpi.comwikipedia.org This intramolecular condensation is an electrocyclic ring-closing reaction. wikipedia.org
The process typically requires heating the intermediate to temperatures around 250 °C. wikipedia.orgjasco.ro To avoid decomposition and improve yields, which can be moderate when heated without a solvent, high-boiling point solvents are employed. mdpi.comwikipedia.org
Commonly Used High-Boiling Solvents:
Dowtherm A mdpi.com
Diphenyl ether mdpi.com
Mineral Oil wikipedia.org
These solvents facilitate efficient heat transfer and allow the reaction to proceed to completion, often with significantly higher yields of the cyclized quinolone product. mdpi.com The resulting product is the 4-hydroxyquinoline (B1666331), which exists in tautomeric equilibrium with the more stable 2-Ethyl-6-nitroquinolin-4(1H)-one keto form. wikipedia.org
Derivatization Strategies for Structural Modification
Once this compound is synthesized, it can serve as a scaffold for further structural modifications. The reactive sites on the molecule, particularly the nitro group, offer avenues for creating a diverse range of analogues.
A primary derivatization strategy involves the reduction of the C6-nitro group. This transformation converts the nitro functionality into an amino group, yielding 6-amino-2-ethylquinolin-4(1H)-one. This reduction can be accomplished using various reducing agents. For instance, indium metal in the presence of aqueous ethanolic ammonium (B1175870) chloride has been shown to selectively reduce nitro groups on aromatic rings without affecting other functional groups like esters or amides. researchgate.net Another common method is the use of hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, which can reduce nitro groups and, with prolonged reaction times, may also hydrogenate double bonds if present. researchgate.net
The resulting 6-amino derivative is a versatile intermediate. The primary aromatic amine can undergo a wide array of subsequent reactions, including:
Diazotization followed by Sandmeyer reactions to introduce various substituents (e.g., -Cl, -Br, -CN).
Acylation to form amides.
Alkylation or arylation.
These derivatization pathways allow for the systematic exploration of the structure-activity relationship of this class of compounds.
N-Alkylation and its Impact on Tautomerism and Reactivity
The nitrogen atom at the 1-position of the quinolin-4(1H)-one ring system can be alkylated to introduce various substituents. This N-alkylation not only adds molecular diversity but also significantly influences the tautomeric equilibrium of the molecule. The quinolin-4(1H)-one system can exist in two tautomeric forms: the 4-quinolone form and the 4-hydroxyquinoline form.
Alkylation of the nitrogen atom typically locks the molecule in the quinolone form. For instance, the N-alkylation of a 6-nitroquinolin-2(1H)-one derivative has been documented, leading to the formation of 1-ethyl-6-nitroquinolin-2(1H)-one. ontosight.ai This process fixes the double bond within the heterocyclic ring between the 3 and 4 positions.
The reactivity of the quinolinone system is also affected by N-alkylation. The presence of an alkyl group on the nitrogen can influence the electron density distribution within the ring system, thereby affecting its susceptibility to electrophilic or nucleophilic attack.
| Compound Name | CAS Number | Molecular Formula | Notes |
| 1-Ethyl-6-nitroquinolin-2(1H)-one | 53761-54-9 | C11H10N2O3 | An N-alkylated quinolinone derivative. ontosight.ai |
Substitution at the 3-Position
The 3-position of the quinolin-4(1H)-one ring is activated by the adjacent carbonyl group and is susceptible to various substitution reactions. These reactions allow for the introduction of a wide array of functional groups, leading to a large number of analogues with potentially diverse biological activities.
For example, the introduction of an amino group at the 3-position can be achieved through various synthetic strategies. One such example is the synthesis of 3-amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone. nih.gov While this compound has a different substitution pattern at the 2 and 4 positions compared to the primary subject, it demonstrates the feasibility of introducing substituents at the 3-position of a 6-nitroquinolinone core.
The nature of the substituent at the 3-position can significantly impact the pharmacological properties of the resulting compound. The introduction of groups like amino, hydroxyl, or various carbon-based substituents can alter the molecule's polarity, steric profile, and ability to form hydrogen bonds, all of which are crucial for drug-receptor interactions.
| Compound Name | CAS Number | Molecular Formula | Notes |
| 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone | 55198-89-5 | C15H10ClN3O3 | A quinolinone with a substituent at the 3-position. nih.gov |
Reduction of the Nitro Group to Amino Derivatives
The nitro group at the 6-position of the quinolinone ring is a versatile functional group that can be readily reduced to an amino group. This transformation is a key step in the synthesis of many biologically active quinoline and quinolinone derivatives. The resulting 6-aminoquinolinone can serve as a precursor for further functionalization, such as diazotization followed by substitution, or acylation to form amides.
A variety of reducing agents can be employed for the reduction of aromatic nitro groups. wikipedia.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), and chemical reduction with metals such as iron, tin, or zinc in acidic media. wikipedia.orgscispace.comgoogle.com The choice of reducing agent can be critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. For instance, sodium hydrosulfite or sodium sulfide (B99878) can be used for the selective reduction of a nitro group in the presence of other functional groups. wikipedia.org
The reduction of the nitro group to an amine significantly alters the electronic properties of the quinolinone ring, making the aromatic ring more electron-rich and susceptible to electrophilic substitution. The amino group itself can also participate in various chemical reactions, allowing for the synthesis of a wide range of derivatives.
| Reagent/Catalyst | Conditions | Notes |
| Catalytic Hydrogenation (e.g., Pd/C, PtO2) | Hydrogen gas | A common and efficient method for nitro group reduction. wikipedia.org |
| Iron (Fe) | Acidic media (e.g., acetic acid) | A classical and cost-effective method for nitro reduction. wikipedia.orggoogle.com |
| Tin(II) Chloride (SnCl2) | Acidic media | A widely used reagent for the reduction of aromatic nitro compounds. |
| Sodium Hydrosulfite (Na2S2O4) | Can be used for selective reductions. wikipedia.org | |
| Zinc (Zn) | Ammonium chloride or acidic media | Another metallic reducing agent for nitro groups. scispace.com |
Heterocyclic Ring Fused Derivatives
The quinolinone scaffold can be further elaborated by fusing additional heterocyclic rings onto the existing structure. This approach leads to the formation of more complex, polycyclic systems with potentially novel and enhanced biological activities. The formation of these fused rings often involves reactions with bifunctional reagents that can react with two adjacent positions on the quinolinone ring.
The development of methods for the synthesis of fused heterocyclic compounds is a significant area of organic chemistry. researchgate.net For instance, if the quinolinone has appropriate functional groups at adjacent positions, these can be used as handles for the construction of a new ring. The introduction of functional groups that can participate in cyclization reactions is a key strategy in this regard.
The types of heterocyclic rings that can be fused to the quinolinone core are diverse and include, but are not limited to, imidazoles, triazoles, pyrazoles, and thiazoles. The resulting fused systems often exhibit unique pharmacological profiles due to their rigid, polycyclic structures and the specific arrangement of heteroatoms.
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-Ethyl-6-nitroquinolin-4(1H)-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the aromatic protons on the quinolinone core.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | 7 - 8 |
| CH₂ (Ethyl) | 2.6 - 2.8 | Quartet (q) | 7 - 8 |
| H-3 | 6.2 - 6.4 | Singlet (s) | - |
| H-5 | 8.3 - 8.5 | Doublet (d) | ~2 |
| H-7 | 8.1 - 8.3 | Doublet of doublets (dd) | ~9, ~2 |
| H-8 | 7.5 - 7.7 | Doublet (d) | ~9 |
| N-H | 11.0 - 12.0 | Broad singlet (br s) | - |
Note: Expected values are based on typical ranges for similar quinolinone structures and may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
| CH₃ (Ethyl) | 13 - 15 |
| CH₂ (Ethyl) | 30 - 35 |
| C-3 | 110 - 115 |
| C-4a | 118 - 122 |
| C-5 | 125 - 128 |
| C-7 | 122 - 125 |
| C-8 | 115 - 118 |
| C-8a | 142 - 145 |
| C-2 | 160 - 165 |
| C-6 | 145 - 148 |
| C-4 (C=O) | 175 - 180 |
Note: Expected values are based on typical ranges for similar quinolinone structures and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
For this compound, the IR spectrum would be characterized by absorption bands indicative of the N-H bond of the amide, the C=O of the quinolinone ring, the C=C bonds of the aromatic system, and the N-O bonds of the nitro group.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide) | 1640 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium to Strong |
| N-O Asymmetric Stretch | 1500 - 1550 | Strong |
| N-O Symmetric Stretch | 1330 - 1370 | Strong |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition.
For this compound (C₁₁H₁₀N₂O₃), the expected exact mass can be calculated. The fragmentation pattern would likely involve the loss of the ethyl group, the nitro group, and carbon monoxide from the quinolinone ring.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Description |
| [M]⁺ | 218.07 | Molecular Ion |
| [M-C₂H₅]⁺ | 189.04 | Loss of ethyl group |
| [M-NO₂]⁺ | 172.08 | Loss of nitro group |
| [M-CO]⁺ | 190.07 | Loss of carbon monoxide |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the extended π-system of the quinolinone core, influenced by the nitro and ethyl substituents.
Expected UV-Vis Absorption Maxima (λ_max):
| Solvent | Expected λ_max (nm) | Transition Type |
| Ethanol | ~230 - 250 | π → π |
| ~280 - 300 | π → π | |
| ~350 - 380 | n → π* |
Note: The exact absorption maxima and molar absorptivity are dependent on the solvent used.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise positions of all atoms in the crystal lattice can be determined. This technique would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. To date, no public crystal structure data for this specific compound is available.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 2-Ethyl-6-nitroquinolin-4(1H)-one, DFT calculations would be employed to determine its most stable three-dimensional geometry. These calculations would yield optimized bond lengths, bond angles, and dihedral angles.
The choice of the functional (e.g., B3LYP, PBE) and the basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the results. The output of these calculations would provide a foundational understanding of the molecule's spatial arrangement and electronic distribution.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-C3 (Å) | 1.37 |
| Bond Length | C4=O (Å) | 1.24 |
| Bond Length | N6-O (Å) | 1.22 |
| Bond Angle | C3-C4-C4a (°) | 118.5 |
| Bond Angle | C5-C6-N6 (°) | 119.2 |
| Dihedral Angle | C1-N1-C2-C(ethyl) (°) | 178.9 |
Note: The data in this table is illustrative and not based on actual experimental or computational results.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The MEP map is color-coded, with red indicating regions of high electron density (electronegative, susceptible to electrophilic attack) and blue indicating regions of low electron density (electropositive, susceptible to nucleophilic attack).
For this compound, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro group and the carbonyl group at the 4-position. These areas would be the most likely sites for hydrogen bonding and interactions with electrophiles. The hydrogen on the nitrogen at the 1-position would likely exhibit a positive potential (blue).
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO would likely be distributed over the quinolinone ring system, while the LUMO might be concentrated around the nitro group, which is a strong electron-withdrawing group.
Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Note: The data in this table is illustrative and not based on actual experimental or computational results.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about hyperconjugation, charge transfer, and the delocalization of electron density.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. Quinolone derivatives are known to have various biological activities, often targeting enzymes like DNA gyrase.
A molecular docking study of this compound would involve placing the molecule into the binding site of a relevant protein target. The simulation would predict the binding affinity (e.g., in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Prediction of Reactivity and Redox Potentials
Computational methods can be used to predict various reactivity descriptors. These include ionization potential, electron affinity, electronegativity, and chemical hardness. These parameters are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.
Furthermore, the redox potentials of this compound could be predicted. Given the presence of the nitro group, the molecule is expected to have a significant reduction potential. Computational electrochemistry can estimate these potentials, which is relevant for understanding its behavior in electrochemical applications or in biological systems where redox reactions are prevalent.
Conformational Analysis and Tautomerism Studies
Conformational analysis would investigate the different spatial arrangements of the ethyl group attached to the quinolinone core. By rotating the bonds of the ethyl group, a potential energy surface can be generated to identify the most stable conformers.
Additionally, quinolin-4(1H)-ones can exist in tautomeric forms, primarily the keto form (4-oxo) and the enol form (4-hydroxy). A computational study would calculate the relative energies of these tautomers to determine which form is more stable under different conditions (e.g., in the gas phase or in a solvent). For similar quinolinone structures, the keto form is often found to be the more stable tautomer.
Structure Activity Relationship Sar Studies of 2 Ethyl 6 Nitroquinolin 4 1h One and Derivatives
Impact of the Ethyl Group at the 2-Position on Biological Activity
The substituent at the 2-position of the quinolin-4(1H)-one scaffold is a well-established determinant of biological activity. In the case of 2-Ethyl-6-nitroquinolin-4(1H)-one, the ethyl group plays a pivotal role. The length and nature of the alkyl chain at this position can modulate the compound's interaction with biological targets and its pharmacokinetic properties.
Research on 2-alkyl-4(1H)-quinolones (AQs) has demonstrated that the alkyl chain is a critical feature for various biological activities. oup.com While direct SAR studies on this compound are not extensively documented, inferences can be drawn from related structures. For instance, in synthetic cathinone (B1664624) derivatives, which are β-keto amphetamines, the elongation of the aliphatic side chain from a methyl to a propyl group leads to an increase in the potency of dopamine (B1211576) uptake inhibition. ub.edu This suggests that an ethyl group, being intermediate in size, may offer a balanced profile of steric bulk and lipophilicity that is favorable for binding to specific protein targets.
Role of the Nitro Group at the 6-Position in Mechanistic Pathways
The nitro group is a powerful electron-withdrawing substituent that profoundly influences the electronic properties and reactivity of the quinolinone ring system. nih.govnih.gov Its presence at the 6-position in this compound is significant for several mechanistic reasons.
Firstly, the strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. nih.govnih.gov This property is crucial in synthetic chemistry and can also play a role in the molecule's interaction with biological nucleophiles, such as amino acid residues in enzyme active sites. The nitro group can participate in hydrogen bonding and dipole-dipole interactions, which can be critical for molecular recognition and binding affinity. researchgate.net
Secondly, the nitro group is a key "toxicophore" and "pharmacophore" in many biologically active compounds. mdpi.com Its mechanism of action often involves intracellular reduction to form reactive intermediates like nitro anion radicals and nitroso derivatives. nih.govmdpi.com These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, leading to a range of biological effects, including antimicrobial and antineoplastic activities. nih.govmdpi.com The redox potential of the nitroaromatic compound is a key determinant of its biological activity, as it dictates the ease of this reductive activation. mdpi.com
Significance of the 4(1H)-one Moiety and Tautomerism
The quinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. ijresm.com This moiety exists in a tautomeric equilibrium with its 4-hydroxyquinoline (B1666331) form. wikipedia.org For 2-alkyl-4(1H)-quinolones, studies have shown that over physiological pH ranges, the neutral 4-quinolone (keto) form is the predominant tautomer. oup.com
The significance of this equilibrium lies in the distinct chemical properties of each tautomer. The 4-oxo group of the quinolone form is a key hydrogen bond acceptor, and together with the adjacent N-H group (a hydrogen bond donor), it can form crucial interactions with biological targets like enzyme active sites or DNA. nih.gov Docking studies on other quinolone derivatives have highlighted the essential role of the 4-oxo and N-H groups in drug-target interactions. nih.gov
The 4-hydroxyquinoline (enol) tautomer, while typically the minor form, possesses a phenolic hydroxyl group, which can also participate in hydrogen bonding and may have different binding preferences. researchgate.net The tautomeric equilibrium can be influenced by substitution patterns and the solvent environment, which can in turn affect the compound's biological profile. Theoretical calculations on related quinolone systems have shown that the relative stability of the tautomers is influenced by the aromaticity of the ring systems in each form. nih.gov
Effects of Substituents at Other Positions (e.g., 3-position, N1-position) on Biological Profiles
The biological activity of the this compound scaffold can be further modulated by introducing substituents at other available positions, such as the 3-position and the N1-position.
3-Position: The 3-position of the quinolinone ring is a common site for modification. Introduction of various groups at this position can have a significant impact on activity. For example, in a series of 4-hydroxy-1H-quinolin-2-one derivatives, substitution at the C(3) position with different moieties did not uniformly influence antifungal activity, though specific substitutions like a salicylic (B10762653) acid derivative showed higher activity than others. nih.gov In other quinolone systems, the introduction of functional groups like nitro or amino groups at the 3-position has been shown to be synthetically useful and can activate the molecule for further reactions or directly contribute to its biological profile. nih.govacs.org
N1-Position: The nitrogen atom at the 1-position is another key site for derivatization. Alkylation or arylation at this position removes the N-H hydrogen bond donor capability, which can drastically alter binding modes. For instance, comparing this compound with its N1-ethylated analogue, 1,2-Diethyl-6-nitroquinolin-4(1H)-one, would likely reveal significant differences in biological activity due to the change in hydrogen bonding potential and increased lipophilicity. Studies on related quinolin-2-one derivatives, such as 1-Ethyl-6-nitroquinolin-2(1H)-one, highlight the exploration of N-alkylation in developing biologically active compounds. ontosight.ai
The following table summarizes the general effects of substituents at various positions on the quinolone core based on findings from related compound series.
| Position | Substituent Type | General Effect on Biological Activity |
| 2 | Alkyl (e.g., Ethyl) | Modulates lipophilicity and steric interactions with target sites. Chain length can be critical for potency. oup.comub.edu |
| 3 | Various (e.g., Amido, Heteroaryl) | Can significantly influence potency and selectivity. Often used to explore the binding pocket of the target. nih.govnih.gov |
| 6 | Electron-withdrawing (e.g., Nitro) | Imparts redox activity, crucial for certain mechanisms of action (e.g., antimicrobial). Influences electronic properties of the entire scaffold. nih.govmdpi.com |
| N1 | Alkyl/Aryl | Removes H-bond donor capability, increases lipophilicity, and can alter the binding mode and overall biological profile. ontosight.ai |
This table is a generalized summary based on various quinolone derivatives and may not be fully representative for all biological targets.
Correlation of Physico-chemical Parameters (e.g., Lipophilicity, Redox Potential) with Biological Activity
The biological activity of this compound and its derivatives is intrinsically linked to their physico-chemical properties. slideshare.net Understanding these correlations is fundamental to SAR studies.
Redox Potential: This parameter is particularly relevant due to the presence of the 6-nitro group. The biological action of many nitroaromatic compounds depends on their reductive activation within target cells or microorganisms. mdpi.com The redox potential determines the ease with which the nitro group is reduced to form reactive radical species. A more easily reduced compound (higher redox potential) may exhibit greater potency but potentially also higher toxicity. The electronic environment of the quinolinone ring, influenced by all substituents, will fine-tune this redox potential.
The table below illustrates the expected influence of key structural features on important physico-chemical parameters.
| Structural Feature | Influence on Lipophilicity (log P) | Influence on Redox Potential |
| 2-Ethyl group | Increases | Minor influence |
| 6-Nitro group | Minor influence | Significantly increases (makes reduction more favorable) |
| N1-Alkylation | Increases | Minor influence |
| 3-Polar substituent | Decreases | Can influence through electronic effects |
This is a qualitative summary of expected trends.
Mechanistic Investigations of Biological Activity
Nitroreduction Pathways and Reactive Intermediates
The presence of a nitroaromatic group is a key determinant of the biological activity of many compounds, often requiring metabolic activation via nitroreduction to exert their effects. This process can lead to the formation of reactive intermediates that are responsible for the compound's cytotoxicity.
Nitroreductases, a family of enzymes found in both prokaryotic and eukaryotic systems, are central to the activation of nitro-containing compounds. These enzymes catalyze the reduction of the nitro group. In bacterial systems, nitroreductase activity is well-documented and can vary significantly between different species and even strains, which can influence the efficacy of nitro-containing drugs. For instance, studies on Klebsiella pneumoniae have shown a wide range of nitroreductase activity levels among clinical isolates. nih.gov The major nitroreductase enzymes, NfsA and NfnB, are often responsible for this activity. nih.gov
The reduction of nitro compounds can proceed through one-electron or two-electron pathways. One-electron reductases, such as NADPH-cytochrome P450 reductase, produce a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide (B77818) anions, leading to oxidative stress. Under hypoxic (low oxygen) conditions, which are characteristic of solid tumors and certain bacterial infections, the nitro anion radical can undergo further reduction to form cytotoxic species like nitroso, hydroxylamino, and amino derivatives. This selective activation under low oxygen conditions is the basis for the hypoxia-selectivity of some nitroaromatic drugs.
While no specific studies on the nitroreduction of 2-Ethyl-6-nitroquinolin-4(1H)-one are available, research on related 8-nitroquinolin-2(1H)-one derivatives has highlighted the importance of their redox potential for antileishmanial activity. nih.gov This suggests that the electrochemical properties of the nitro group are crucial for its biological function, which is intrinsically linked to its reduction potential. nih.gov
The cytotoxicity of nitroaromatic compounds can be classified as either oxygen-sensitive or oxygen-insensitive.
Oxygen-sensitive cytotoxicity is primarily driven by the futile cycling of the nitro anion radical in the presence of oxygen, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This mechanism is often less effective under the hypoxic conditions where the drug is intended to be most active.
Oxygen-insensitive cytotoxicity , on the other hand, results from the formation of highly reactive intermediates further down the reduction pathway, such as hydroxylamines and amines. These intermediates can form covalent adducts with cellular macromolecules, including DNA and proteins, leading to cell death. This mode of action is often more potent in hypoxic environments where the full reduction of the nitro group is favored.
For the broader class of nitroquinolones, their activity against various bacteria and mycobacteria suggests that their mechanism may involve the generation of these reactive intermediates. nih.govnih.gov
Interactions with Biomolecules
The ultimate biological effect of a compound is determined by its interactions with cellular components. For nitroquinolinones, these interactions can be multifaceted, involving nucleic acids and a range of enzymes.
Quinolones as a class are well-known for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. nih.gov This inhibition ultimately interferes with nucleic acid synthesis. nih.gov While this is a primary mechanism for fluoroquinolone antibiotics, the interaction of other quinolone derivatives with DNA can also occur through different modes, such as intercalation.
For instance, a study on 2-azaanthraquinone derivatives, which share structural similarities with the quinolone core, demonstrated that certain derivatives can act as DNA intercalating agents. nih.gov One such derivative, TPL-I, showed a preference for binding to alternating purine/pyrimidine sequences and was found to unwind supercoiled plasmid DNA. nih.gov This intercalative binding was also linked to the inhibition of DNA gyrase and mammalian topoisomerases I and II. nih.gov Although this study was not on a 6-nitroquinolone, it highlights a potential mechanism for related compounds.
The antimalarial drug chloroquine, a 4-aminoquinoline, functions by accumulating in the acidic food vacuole of the parasite and interfering with hemoglobin degradation, which is essential for the parasite's survival. wikipedia.org This leads to a buildup of toxic heme. wikipedia.org This mechanism, while specific to the parasite's biology, underscores the diverse ways in which the quinoline (B57606) scaffold can interact with biological systems.
Beyond DNA topoisomerases, quinolone derivatives have been investigated for their potential to inhibit a variety of other enzymes. However, specific inhibitory activity of this compound against the enzymes listed below has not been reported in the available literature. Research on related compounds provides some context.
BCL6: There is no available information on the inhibition of B-cell lymphoma 6 (BCL6) by this compound or closely related nitroquinolinones.
Acetylcholinesterase: There is no available information on the inhibition of acetylcholinesterase by this compound or closely related nitroquinolinones.
Tyrosine Kinase: There is no available information on the inhibition of tyrosine kinases by this compound. However, other quinolone derivatives have been explored as kinase inhibitors. For example, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides have been synthesized and evaluated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cancer development. mdpi.com
MAO, COMT: There is no available information on the inhibition of Monoamine Oxidase (MAO) or Catechol-O-Methyltransferase (COMT) by this compound or its close analogs.
COX: There is no available information on the inhibition of Cyclooxygenase (COX) enzymes by this compound or related nitroquinolinones.
It is important to note that a derivative of 6-nitroquinolone was identified as an inhibitor of DprE1, an enzyme essential for the synthesis of the mycobacterial cell wall. researchgate.net This highlights the potential for this class of compounds to inhibit specific microbial enzymes.
Receptor Binding and Signaling Pathway Modulation
The ability of a compound to bind to specific receptors can trigger or block signaling pathways, leading to a physiological response. A study on a fluoroquinolone derivative, ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6FN), demonstrated its ability to induce the release of various pro- and anti-inflammatory cytokines from macrophage cells. nih.gov This suggests that this compound can modulate immune signaling pathways. nih.gov The cytotoxicity of 6FN was found to be mediated through the activation of caspase-9 and -3, indicating an induction of apoptosis. nih.gov
While no specific receptor binding studies for this compound have been found, the immunomodulatory and pro-apoptotic effects seen with the structurally related 6FN suggest that nitroquinolinones could potentially influence cellular signaling to exert their anticancer effects. nih.gov
Advanced Research Applications and Future Perspectives
Development of Targeted Probes and Imaging Agents
The development of targeted probes and imaging agents is a critical area in modern biomedical research, enabling the visualization and study of biological processes in real-time. While specific research on 2-Ethyl-6-nitroquinolin-4(1H)-one as a targeted probe or imaging agent is not yet extensively documented, the inherent properties of the quinolinone core suggest significant potential.
The nitro group at the 6-position of this compound is a key feature that can be exploited for the development of hypoxia-selective probes. Hypoxia, or low oxygen concentration, is a characteristic feature of the microenvironment of solid tumors. The nitro group can be bioreduced under hypoxic conditions, leading to a change in the molecule's fluorescence or other signaling properties. This "off-on" switching mechanism is a highly sought-after characteristic for imaging tumor hypoxia, which can have prognostic value and guide therapeutic strategies.
Furthermore, the quinolinone scaffold can be functionalized to attach targeting moieties, such as antibodies, peptides, or small molecules, that can direct the probe to specific cell types or receptors. The ethyl group at the 2-position could be a site for such modifications, allowing for the creation of highly specific imaging agents. The development of such probes would be invaluable for non-invasive cancer diagnosis and for monitoring treatment response.
Exploration in Specific Therapeutic Area Research
The quinolinone nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting potent pharmacological activities. The exploration of this compound in specific therapeutic areas, such as anticancer, antimicrobial, and neuroprotective research, is a promising avenue for future investigations.
Anticancer Research
Quinolinone derivatives have a well-established history as anticancer agents. ekb.eg For instance, certain 4-phenylquinolin-2(1H)-one analogs have been identified as promising leads for new anticancer drugs due to their straightforward synthesis and significant biological activities. researchgate.net The mechanism of action for many quinolinone-based anticancer agents involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govyoutube.com Specifically, some derivatives have been shown to disrupt microtubule assembly, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net
The cytotoxic potential of this compound against various cancer cell lines warrants thorough investigation. The presence of the nitro group could enhance its anticancer activity, as seen in other nitro-substituted heterocyclic compounds. Future research should focus on evaluating its efficacy in vitro against a panel of cancer cell lines and in vivo in preclinical cancer models.
Antimicrobial Research
The quinolone class of antibiotics, which are structurally related to quinolinones, are widely used to treat bacterial infections. youtube.com Research has also demonstrated the antimicrobial potential of quinolinone derivatives. For example, a series of 4-hydroxy-2-quinolinone analogs have been synthesized and shown to possess both antibacterial and antifungal properties. nih.gov The introduction of different substituents on the quinolinone ring has been shown to significantly impact their antimicrobial activity. nih.gov
Given the urgent need for new antimicrobial agents to combat the rise of drug-resistant pathogens, this compound and its analogues should be screened for their activity against a broad spectrum of bacteria and fungi. Structure-activity relationship (SAR) studies could then be conducted to optimize its antimicrobial potency.
Neuroprotective Research
While less explored than their anticancer and antimicrobial activities, some quinolinone derivatives have shown potential as neuroprotective agents. Research into related heterocyclic compounds has demonstrated protective effects against neurotoxicity. For instance, a synthesized salidroside (B192308) analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, has been shown to protect against sodium nitroprusside-induced neurotoxicity in cell models. researchgate.net This protection is thought to be mediated by the inhibition of intracellular reactive oxygen species and nitric oxide production, as well as the regulation of apoptosis-related genes. researchgate.net The potential of this compound to modulate pathways involved in neurodegeneration should be investigated, opening up possibilities for its application in treating neurodegenerative diseases.
Innovative Synthetic Strategies for Complex Analogues
The exploration of the full therapeutic potential of this compound will necessitate the development of innovative synthetic strategies to create a diverse library of complex analogues. Classical methods for quinoline (B57606) synthesis, such as the Conrad-Limpach and Gould-Jacobs reactions, provide a solid foundation. mdpi.com However, modern synthetic chemistry offers a plethora of new tools to efficiently generate functionalized quinolinones. nih.gov
Recent advances include the use of transition metal nanoparticle-mediated synthesis and microwave-assisted organic synthesis, which can improve reaction efficiency and allow for the creation of more complex molecules. nih.gov Metal-free synthesis strategies are also gaining traction as they offer more environmentally friendly routes to these valuable compounds. nih.gov Furthermore, multicomponent reactions are an efficient way to build molecular diversity from simple precursors in a single step. bohrium.com
Future synthetic efforts should focus on modifying the ethyl and nitro groups of this compound, as well as introducing a variety of substituents at other positions of the quinolinone ring. This will allow for a systematic exploration of the structure-activity relationships and the optimization of its biological activities.
Integration of Cheminformatics and Machine Learning in Quinolinone Research
The fields of cheminformatics and machine learning are revolutionizing drug discovery by enabling the analysis of large datasets and the prediction of the biological activities of novel compounds. researchgate.net These computational tools can be powerfully applied to the study of this compound and its analogues.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the anticancer, antimicrobial, or neuroprotective activity of new quinolinone derivatives based on their chemical structures. This can help to prioritize the synthesis of the most promising compounds, thereby saving time and resources. Machine learning algorithms can also be used to analyze high-throughput screening data and identify novel hits from large compound libraries. researchgate.net
Furthermore, cheminformatics tools can be used to analyze the chemical space of known quinolinone derivatives and to design new molecules with desired properties. By integrating these computational approaches with traditional experimental research, the discovery and development of new drugs based on the this compound scaffold can be significantly accelerated.
Q & A
Q. What are the key synthetic routes for preparing 2-Ethyl-6-nitroquinolin-4(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves functionalizing the quinolinone core through nitration and alkylation. For example, nitration of the parent quinolin-4(1H)-one derivative can be achieved using nitric acid in sulfuric acid at controlled temperatures (0–5°C). Ethyl group introduction may involve nucleophilic substitution or Friedel-Crafts alkylation, depending on the substrate’s reactivity. Optimization requires monitoring reaction progress via TLC or HPLC and adjusting parameters like solvent polarity (e.g., DMF for polar intermediates) and catalyst loading. Evidence from analogous compounds highlights the use of bromination (HBr/AcOH) and Vilsmeier-Haack conditions (DMF/POCl₃) for functionalization .
- Example Reaction Conditions :
| Step | Reagents/Conditions | Monitoring Method | Yield Optimization Strategy |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | HPLC | Gradual reagent addition to control exothermicity |
| Ethylation | Ethyl bromide, K₂CO₃, DMF | TLC | Excess alkylating agent with prolonged stirring |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Identify substituents (e.g., ethyl protons at δ ~1.2–1.4 ppm; nitro group deshielding adjacent protons) .
- IR Spectroscopy : Confirm nitro (C-NO₂ stretching ~1520–1350 cm⁻¹) and carbonyl (C=O ~1680–1650 cm⁻¹) groups .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ for exact mass validation).
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition products. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .
Advanced Research Questions
Q. How can mechanistic insights into the reactivity of this compound be gained through computational and experimental studies?
- Methodological Answer :
- DFT Calculations : Model electrophilic substitution pathways (e.g., nitration regioselectivity) using Gaussian or ORCA software. Compare HOMO/LUMO energies to predict reactive sites .
- Isotopic Labeling : Track nitro group incorporation via ¹⁵N-labeled HNO₃ and analyze by 2D NMR (e.g., HSQC) .
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying pH/temperature conditions.
Q. What strategies resolve contradictions in biological activity data for quinolinone derivatives like this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Validate assays (e.g., twofold serial dilution for MIC determination) across multiple cell lines or microbial strains to rule out strain-specific effects .
- SAR Analysis : Synthesize analogs (e.g., fluoro or methyl substitutions) to isolate contributions of the nitro and ethyl groups to activity. Use molecular docking to correlate substituent placement with target binding (e.g., SIRT1 inhibition in cancer models) .
- Data Triangulation : Cross-reference cytotoxicity (MTT assay ) with transcriptomic profiling to differentiate on-target vs. off-target effects.
Q. How can crystallographic data enhance the understanding of this compound’s molecular interactions?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve bond lengths/angles to confirm planarity of the quinolinone ring and nitro group orientation. Compare with analogous structures (e.g., 3-acetyl-6-chloro derivatives ).
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds between nitro O and ethyl H) to predict packing behavior and solubility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?
- Methodological Answer :
- Systematic Replication : Repeat reactions using exact literature conditions (solvent grades, catalyst batches) while controlling for moisture/oxygen.
- Advanced Analytical Cross-Check : Use high-field NMR (500 MHz+) with COSY/NOESY to resolve overlapping signals. Compare with published spectra in databases like SciFinder .
- Collaborative Validation : Share samples with independent labs for parallel characterization (e.g., XRD for crystalline products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
